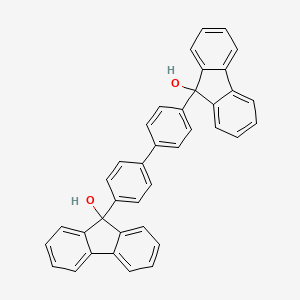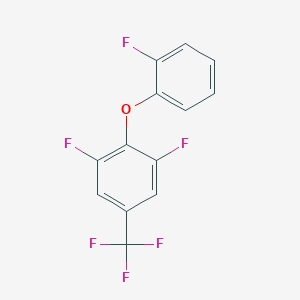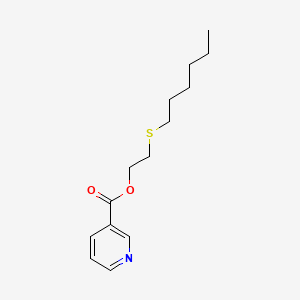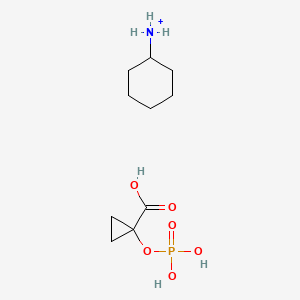
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H4BF3N2O2. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the introduction of the boronic acid group onto the pyridine ring. One common method is the hydroboration of an appropriate pyridine derivative. This process involves the addition of a borane reagent to the pyridine ring, followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The cyano and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, boronic esters, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Utilized in the development of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-4-boronic acid: Similar structure but lacks the cyano group.
2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester: Contains a different substituent on the pyridine ring.
2-(2-Morpholinoethylamino)pyridine-5-boronic acid pinacol ester: Another derivative with a morpholinoethylamino group.
Uniqueness
The presence of both the cyano and trifluoromethyl groups in (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid imparts unique electronic properties, making it particularly useful in specific synthetic applications. These groups can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
Fórmula molecular |
C7H4BF3N2O2 |
|---|---|
Peso molecular |
215.93 g/mol |
Nombre IUPAC |
[5-cyano-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H4BF3N2O2/c9-7(10,11)6-1-5(8(14)15)4(2-12)3-13-6/h1,3,14-15H |
Clave InChI |
SEJNFJIXTCEJPL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C#N)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)




![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)

![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)




